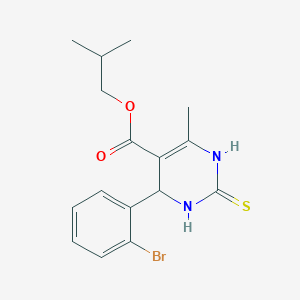![molecular formula C15H15ClN4O B2872930 3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 1351840-72-6](/img/structure/B2872930.png)
3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one” is a complex organic molecule that contains several heterocyclic rings, including a pyridazin ring and a diazocin ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings also suggests that this compound could exist in multiple tautomeric forms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the chloro group could potentially be substituted with other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups and the overall structure of the molecule. For example, the presence of the nitrogen-containing rings could potentially make this compound more polar and increase its solubility in water .科学的研究の応用
Antitumor Properties
- Stevens et al. (1984) studied a derivative, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, and found it to have curative activity against L-1210 and P388 leukemia, suggesting its potential as an antitumor agent. This compound may act as a prodrug for the acyclic triazene MCTIC (Stevens et al., 1984).
Synthesis and Chemical Transformations
- Gómez et al. (1985) described a ring-cleavage reaction of the pyridazine ring in 6H-pyrrolo[3,4-d]pyridazines, leading to the formation of 4,5-diaza-6-pyrrol-3-ylhexa-3,5-dienoates. This highlights the compound's interesting chemical behavior and potential for creating novel derivatives (Gómez et al., 1985).
Pharmacological Applications
- Sharma et al. (2013) synthesized derivatives of 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one and found them to have promising anticonvulsant and muscle relaxant activities. This suggests potential applications in treating convulsive disorders (Sharma et al., 2013).
Antimicrobial and Antiviral Activities
- Barth et al. (1996) prepared novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones, demonstrating inhibition of HIV-1 reverse transcriptase. This positions such compounds as potential agents in antiviral therapies (Barth et al., 1996).
Potential for Anticonvulsant Applications
- Fiakpui et al. (1999) synthesized 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines, showing good anticonvulsant activity in models for absence epilepsy. This suggests their utility in developing new treatments for specific types of epilepsy (Fiakpui et al., 1999).
作用機序
将来の方向性
特性
IUPAC Name |
11-(6-chloropyridazin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-4-5-14(18-17-13)19-7-10-6-11(9-19)12-2-1-3-15(21)20(12)8-10/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZAKIWYZONRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
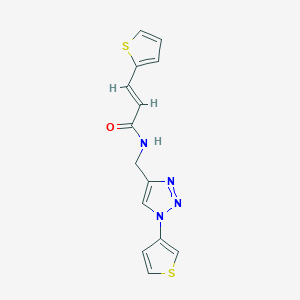

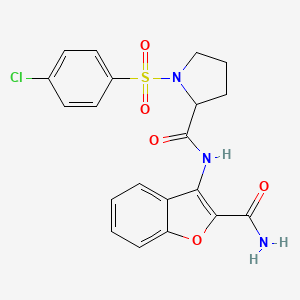
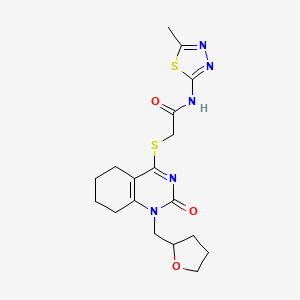
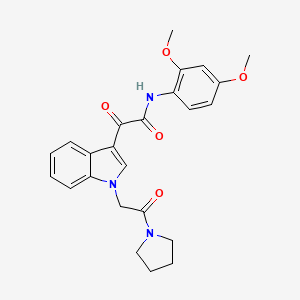
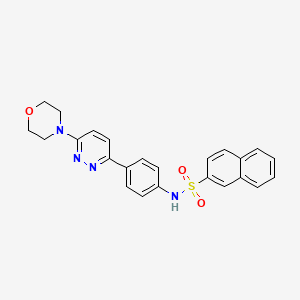
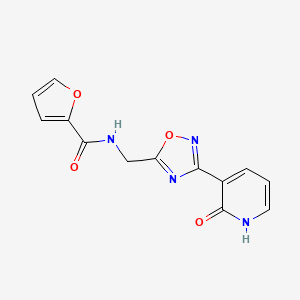

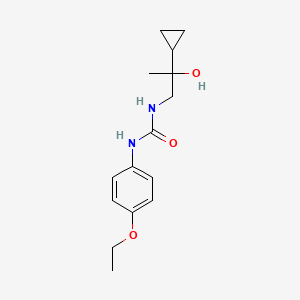
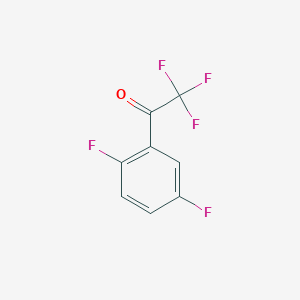
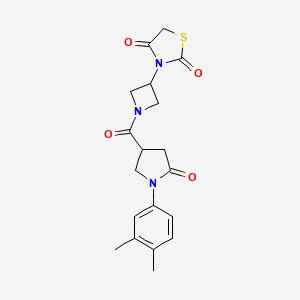
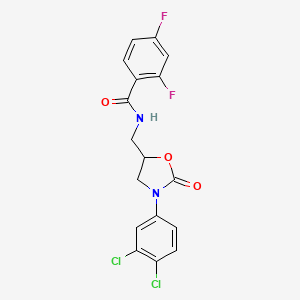
![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)
